9-[5-(2-ethoxyphenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione 9-[5-(2-ethoxyphenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
Brand Name: Vulcanchem
CAS No.: 853312-93-3
VCID: VC16028723
InChI: InChI=1S/C29H33NO4/c1-6-33-22-10-8-7-9-17(22)23-11-12-24(34-23)27-25-18(13-28(2,3)15-20(25)31)30-19-14-29(4,5)16-21(32)26(19)27/h7-12,27,30H,6,13-16H2,1-5H3
SMILES:
Molecular Formula: C29H33NO4
Molecular Weight: 459.6 g/mol

9-[5-(2-ethoxyphenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione

CAS No.: 853312-93-3

Cat. No.: VC16028723

Molecular Formula: C29H33NO4

Molecular Weight: 459.6 g/mol

* For research use only. Not for human or veterinary use.

9-[5-(2-ethoxyphenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione - 853312-93-3

Specification

CAS No. 853312-93-3
Molecular Formula C29H33NO4
Molecular Weight 459.6 g/mol
IUPAC Name 9-[5-(2-ethoxyphenyl)furan-2-yl]-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione
Standard InChI InChI=1S/C29H33NO4/c1-6-33-22-10-8-7-9-17(22)23-11-12-24(34-23)27-25-18(13-28(2,3)15-20(25)31)30-19-14-29(4,5)16-21(32)26(19)27/h7-12,27,30H,6,13-16H2,1-5H3
Standard InChI Key XMTJQFQYGGIPGI-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=CC=C1C2=CC=C(O2)C3C4=C(CC(CC4=O)(C)C)NC5=C3C(=O)CC(C5)(C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula is C₃₉H₃₃NO₄, with a molar mass of 459.6 g/mol . Its core structure comprises a partially saturated acridinedione system fused to a furan ring substituted at the 5-position with a 2-ethoxyphenyl group. Four methyl groups at positions 3,3,6,6 confer steric bulk, influencing its conformational stability .

Table 1: Key Molecular Identifiers

PropertyValue
CAS Number853312-93-3
IUPAC Name9-[5-(2-ethoxyphenyl)furan-2-yl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
Molecular FormulaC₂₉H₃₃NO₄
Exact Mass459.241 g/mol
XLogP35.2 (estimated)

The three-dimensional conformation remains understudied, though computational models suggest that the ethoxyphenyl and furyl substituents adopt orthogonal orientations relative to the acridine plane, potentially facilitating interactions with hydrophobic binding pockets .

Synthesis and Reactivity

Synthetic Routes

  • Cyclocondensation Reactions: Between aryl amines and diketones under acidic conditions.

  • Multi-Step Functionalization: Introducing furyl and ethoxyphenyl groups via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .

A hypothetical route could involve:

  • Formation of the acridinedione core from dimethylcyclohexanedione and aniline derivatives.

  • Palladium-catalyzed coupling to attach the furan-ethoxyphenyl fragment .

Table 2: Key Synthetic Challenges

ChallengeImplication
Steric hindranceLow yields in coupling steps
Oxidative sensitivityRequires inert atmospheres

Biological Activity and Mechanisms

Structure-Activity Relationships (SAR)

  • Ethoxyphenyl Group: Enhances lipid membrane permeability compared to hydroxylated analogs.

  • Methyl Substituents: Improve metabolic stability by shielding labile positions from cytochrome P450 oxidation .

PrecautionRequirement
Personal ProtectionGloves, goggles, lab coat
VentilationFume hood or closed system
StorageCool, dry, inert atmosphere

Applications and Future Directions

Therapeutic Prospects

  • Oncology: Combination therapies with DNA-intercalating agents (e.g., doxorubicin) to overcome multidrug resistance.

  • Neurodegenerative Diseases: Acridine derivatives show promise in inhibiting β-amyloid aggregation .

Research Gaps

  • Pharmacokinetics: No data on oral bioavailability or blood-brain barrier penetration.

  • Toxicology: Chronic exposure risks uncharacterized.

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